6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Description
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyridine ring with a ketone group at position 6 and a sulfonyl chloride moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the tautomeric equilibrium of the dihydropyridine ring, which may enhance its participation in nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
As a reagent, it likely interacts with other compounds to form N-heterocyclylsulfonyl amides.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions. It is primarily used as a reagent in the preparation of N-heterocyclylsulfonyl amides. These amides are known to inhibit the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. The interaction between this compound and the NLRP3 inflammasome is crucial for its role in modulating inflammation.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation. By inhibiting the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. This compound also impacts gene expression related to inflammation and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NLRP3 inflammasome. This compound binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex. This inhibition prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at temperatures between 0-8°C. Its stability and activity may decrease over extended periods, leading to potential degradation. Long-term studies have shown that prolonged exposure to this compound can result in reduced cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NLRP3 inflammasome and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation of the NLRP3 inflammasome. By inhibiting this pathway, the compound can modulate metabolic flux and reduce the levels of pro-inflammatory metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with the NLRP3 inflammasome. The compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its activity and stability.
Biological Activity
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- CAS Number : 1781052-64-9
- Molecular Formula : C6H6ClN2O3S
- Molecular Weight : 210.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor and modulates receptor activity through the following mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their catalytic activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and biological responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-Oxo-1,6-dihydropyridine exhibit significant antimicrobial properties. For instance, a study reported that certain analogues showed activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.025 mM to 2.609 mM .
Anti-inflammatory Properties
Research indicates that compounds related to 6-Oxo-1,6-dihydropyridine have anti-inflammatory effects. A series of diphenyl analogues were synthesized and evaluated for their potential in treating acute lung injury and sepsis, showcasing promising anti-inflammatory activity .
Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized compounds based on the 6-Oxo framework, one derivative exhibited a notable inhibition zone of 40.3 ± 0.6 mm against S. aureus, outperforming standard antibiotics like ampicillin .
Study 2: Anti-inflammatory Activity
The compound J27, a diphenyl analogue of 6-Oxo-1,6-dihydropyridine, was evaluated for its therapeutic potential in acute lung injury models. It demonstrated significant reductions in inflammatory markers and improved survival rates in animal models .
Research Applications
The unique properties of this compound make it valuable in various research fields:
- Medicinal Chemistry : Used as a scaffold for developing new drugs targeting inflammation and infections.
- Biological Assays : Employed as a probe in biological assays to study enzyme kinetics and receptor interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Diphenyl J27 | Diphenyl J27 Structure | Anti-inflammatory | Effective in ALI models |
| 1-Methyl Derivative | 1-Methyl Structure | Antimicrobial | MIC as low as 0.025 mM against S. aureus |
Scientific Research Applications
Applications Overview
The primary application of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is as a reagent in the synthesis of various biologically active compounds. Notably, it has been identified as a key building block in the preparation of N-heterocyclylsulfonyl amides, which serve as inhibitors for the NLRP3 inflammasome—a critical component in inflammatory responses and associated diseases.
NLRP3 Inhibitors Development
This compound is instrumental in synthesizing NLRP3 inhibitors. The NLRP3 inflammasome plays a significant role in various inflammatory diseases, including autoimmune disorders and metabolic syndromes. Research indicates that compounds derived from this sulfonyl chloride can effectively inhibit NLRP3 activation, thus providing therapeutic avenues for managing inflammation-related conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds exhibiting similar structures have shown significant activity against Gram-positive bacteria and fungi, suggesting that this compound could lead to novel antimicrobial agents .
Synthesis of Anticancer Agents
The compound has also been explored for its role in developing anticancer therapeutics. By modifying its structure, researchers have synthesized derivatives that demonstrate cytotoxic effects against various cancer cell lines. These findings underscore the potential of this compound as a precursor for anticancer drug development .
Targeted Protein Degradation
In the realm of targeted protein degradation, sulfonyl chlorides like this compound are being investigated for their ability to form covalent bonds with specific proteins involved in disease pathways. This approach is particularly relevant for designing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade pathogenic proteins .
Case Studies
Comparison with Similar Compounds
Core Structural Features and Functional Groups
The following table summarizes key structural and functional differences between 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride and related compounds:
Key Observations :
- Ring Systems : The pyridine (one nitrogen), pyrimidine (two nitrogens), and pyridazine (two adjacent nitrogens) cores exhibit distinct electronic environments, influencing their reactivity. For instance, pyridazine’s adjacent nitrogens may increase polarity, enhancing solubility compared to pyridine derivatives .
- Functional Groups : Sulfonyl chlorides (e.g., in the target compound and benzoindole derivative) are highly reactive toward amines or alcohols to form sulfonamides or sulfonate esters. In contrast, sulfonate esters (as in the pyridazine compound) are typically less reactive, serving as stable intermediates or prodrugs .
Hydrogen Bonding and Crystallography
While direct data on the target compound’s crystal structure are absent, emphasizes the role of hydrogen bonding in molecular aggregation. The ketone and sulfonyl groups in this compound may form intermolecular hydrogen bonds (e.g., C=O···H–N or S=O···H–O), influencing crystallization behavior. This contrasts with pyridazine sulfonates, where the sulfonate group’s higher polarity could dominate packing patterns .
Preparation Methods
General Synthetic Approach
The synthesis of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives , where the sulfonyl chloride group (-SO2Cl) is introduced at the 3-position of a 6-oxo-1,6-dihydropyridine scaffold. This method is a standard approach for preparing sulfonyl chlorides from corresponding pyridine or heterocyclic precursors.
Detailed Preparation Procedure
While direct preparation protocols specifically for this compound are scarce in open literature, related synthetic strategies and analogous sulfonyl chloride preparations provide a reliable framework:
- Starting Material : Pyridine derivatives, particularly 6-oxo-1,6-dihydropyridine or related compounds.
- Reagents : Chlorosulfonic acid or other chlorosulfonating agents are commonly used to introduce the sulfonyl chloride group.
- Reaction Conditions : Controlled temperature conditions to avoid overreaction or decomposition, typically under anhydrous conditions.
- Solvent : Often non-aqueous solvents such as acetonitrile or dichloromethane are employed to facilitate chlorosulfonation.
- Workup : The reaction mixture is quenched carefully, and the product is purified by crystallization or column chromatography.
An example analogous to this is the preparation of pyridine-3-sulfonyl chloride derivatives, which involves:
- Reacting pyridine-3-sulfonyl chloride with nucleophiles in acetonitrile at moderate temperatures (45–60°C) with acid-binding agents like triethylamine or 4-dimethylaminopyridine (DMAP).
- The reaction time varies from 1.5 to 5 hours depending on the substrate and conditions.
- Purification is achieved by filtration and recrystallization from solvent mixtures such as acetonitrile and water.
Hydrothermal Synthesis of Related Precursors
A relevant preparation method reported for a related compound, 6-oxo-1,6-dihydropyridine-3-carboxylic acid , employs a green hydrothermal synthesis approach:
| Parameter | Details |
|---|---|
| Starting material | 2-Chloro-5-trifluoromethylpyridine (0.54 g) |
| Solvent | Water (17 mL) |
| Reactor | 25 mL jacketed hydrothermal reaction kettle |
| Temperature | 100–180 °C |
| Reaction time | 24–72 hours |
| Cooling | Natural cooling to room temperature |
| Product | White flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid |
| Yield | >80% |
This method yields crystals with high stability and low internal defects, using water as a green solvent and simple equipment. Although this method targets the carboxylic acid derivative, it suggests potential hydrothermal routes for related compounds.
Reaction Scheme and Mechanism Insights
The chlorosulfonation mechanism generally proceeds via electrophilic aromatic substitution on the pyridine ring, where the sulfonyl chloride group is introduced at the 3-position. The presence of the 6-oxo group influences the electronic properties of the ring, directing substitution and stabilizing the product.
Comparative Table of Preparation Methods
Q & A
Q. What are the key considerations for designing efficient synthetic routes for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride?
Methodological Answer: Synthesis often involves chlorosulfonation of precursor molecules, such as reacting hydroxyl or carboxylic acid derivatives with chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature). For example, sulfonyl chloride formation can be achieved by treating 6-oxo-1,6-dihydropyridine-3-carboxylic acid with chlorosulfonic acid, followed by quenching in ice water to precipitate the product . Optimization of reaction time and stoichiometry is critical to maximize yield and purity.
Q. Which analytical techniques are essential for characterizing the hydrogen bonding network in its crystal structures?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen bonding patterns. SHELX software (e.g., SHELXL for refinement) can analyze directional hydrogen bonds, such as those between sulfonyl oxygen and water molecules in coordination complexes . Complement with FT-IR spectroscopy to confirm functional group interactions and thermogravimetric analysis (TGA) to assess stability influenced by hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
